5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest for many researchers. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzofuran ring as a core structural unit . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
Benzofuran compounds are known for their diverse pharmacological activities, making them potential natural drug lead compounds . Novel methods for constructing benzofuran rings have been discovered in recent years .
Scientific Research Applications
Analgesic and Anti-inflammatory Activity : A study by Kenchappa & Bodke (2020) demonstrated the synthesis of derivatives of this compound, which exhibited promising analgesic and anti-inflammatory activities in mice and rats. These compounds were found to provide significant protection in tests like the acetic acid-induced writhing test and the carrageenan-induced rat paw edema model (Kenchappa & Bodke, 2020).
Antimicrobial Screening : Research by Idrees et al. (2020) synthesized derivatives integrating quinoline, pyrazole, and benzofuran moieties, which were then subjected to in vitro antimicrobial screening. These compounds showed significant activity against pathogenic bacteria like S. aureus and E. coli (Idrees et al., 2020).
Synthesis of Novel Derivatives : Another study by Idrees, Kola, & Siddiqui (2019) explored the synthesis of novel derivatives with potential antibacterial activity. These compounds were evaluated against a range of pathogenic microorganisms, including gram-negative and gram-positive bacteria (Idrees, Kola, & Siddiqui, 2019).
Regioselective Synthesis for Polyfunctional Substitutes : Quiroga et al. (2007) investigated the regioselective synthesis of novel polyfunctionally substituted pyrazoles, utilizing a solvent-free method. This research highlights the efficient synthesis approach for such compounds (Quiroga et al., 2007).
Antitumor Activity and Molecular Docking Study : El-Zahar et al. (2011) synthesized benzofuran-2-yl pyrazole pyrimidine derivatives and conducted antitumor activity and molecular docking studies. Some of these compounds showed cytotoxic activity against human liver carcinoma cell lines (El-Zahar et al., 2011).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various cellular targets leading to their diverse biological activities .
Biochemical Pathways
Given the broad range of biological activities of benzofuran derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic properties .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)10-6-9(13-14-10)7-1-2-11-8(5-7)3-4-17-11/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFIJYCMAQEVEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.